Product packaging for 1-(4-methoxybenzoyl)azepane(Cat. No.:)

1-(4-methoxybenzoyl)azepane

Cat. No.: B5514158
M. Wt: 233.31 g/mol
InChI Key: OOKCGNCOULVMQS-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)azepane is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. It features a benzamide structure incorporated into a seven-membered azepane ring, a scaffold known for its potential as a building block in pharmaceutical discovery. Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. It is strictly intended for laboratory research purposes in vitro. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B5514158 1-(4-methoxybenzoyl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCGNCOULVMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 1 4 Methoxybenzoyl Azepane

Synthesis and Manufacturing Processes

The synthesis of 1-(4-methoxybenzoyl)azepane is achieved through the acylation of azepane. This process is a fundamental transformation in organic chemistry, forming a stable amide bond.

The primary precursors for the synthesis are azepane and an activated derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride.

Azepane (Hexamethyleneimine) : A cyclic secondary amine with the formula (CH₂)₆NH, it is a colorless liquid at room temperature. acs.org It serves as the nitrogen nucleophile in the synthesis.

4-methoxybenzoyl chloride (p-Anisoyl chloride) : This is a reactive acylating agent derived from 4-methoxybenzoic acid. ontosight.ai It is commonly synthesized by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. rsc.orgchemdiv.com It acts as the electrophile, providing the 4-methoxybenzoyl moiety.

Table 1: Properties of Key Starting Materials

Compound Formula Molar Mass (g/mol) Appearance Boiling Point (°C) Melting Point (°C)
Azepane C₆H₁₃N 99.18 Colorless liquid 138 -37
4-methoxybenzoyl chloride C₈H₇ClO₂ 170.59 Liquid 262-263 22

Data sourced from references acs.orgresearchgate.net.

The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding N-benzoylazepane (an amide).

The reaction is typically carried out in an inert organic solvent. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the unreacted azepane starting material.

Chemical Properties

The chemical identity of this compound is defined by its molecular structure and resulting physicochemical properties.

The compound consists of an azepane ring N-acylated with a 4-methoxybenzoyl group.

Molecular Formula : C₁₄H₁₉NO₂

Structure : The molecule features a seven-membered azepane ring connected via its nitrogen atom to the carbonyl carbon of a benzoyl group. The benzoyl group is substituted at the para (4-position) with a methoxy (B1213986) (-OCH₃) group.

While specific, experimentally determined data for this compound is not widely available in the surveyed literature, its properties can be calculated or estimated based on its structure.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₉NO₂
Molar Mass 233.31 g/mol
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate; limited solubility in water. chem-soc.si

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of this compound. Although specific experimental spectra are not provided in the available literature, the expected spectral features can be predicted based on the functional groups present.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons. The protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (approx. δ 6.9-7.4 ppm) due to the para-substitution pattern. A sharp singlet for the three methoxy protons (-OCH₃) would be observed around δ 3.8 ppm. researchgate.net The twelve protons of the azepane ring would appear as a series of multiplets in the upfield region (approx. δ 1.5-3.6 ppm), with the protons on the carbons adjacent to the nitrogen atom showing a downfield shift due to deshielding by the amide group. researchgate.net

¹³C NMR : The carbon NMR spectrum would display characteristic signals for the carbonyl carbon of the amide (approx. δ 170 ppm). Signals for the aromatic carbons would be present in the δ 113-163 ppm range, including the carbon attached to the methoxy group at the higher end of this range. researchgate.net The methoxy carbon itself would appear around δ 55 ppm. researchgate.net The six distinct carbons of the azepane ring would resonate in the aliphatic region (approx. δ 26-48 ppm).

Mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus one (approx. 234.15). nist.gov Fragmentation patterns would be expected to show cleavage of the amide bond, leading to fragments corresponding to the azepane ring and the 4-methoxybenzoyl cation (m/z 135).

The IR spectrum would be dominated by a strong absorption band characteristic of the amide carbonyl (C=O) stretch, typically found in the region of 1630-1680 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic and aliphatic portions (approx. 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (approx. 1600 and 1450 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (approx. 1250 cm⁻¹).

Table of Compounds

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides like N-acylazepanes. This process involves the replacement of a group attached to the carbonyl carbon with a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism.

Influence of Substituents on Reaction Kinetics

Substituents on the acyl group can significantly alter the kinetics of nucleophilic acyl substitution reactions. These effects are primarily electronic, involving a combination of inductive and resonance effects that modify the electrophilicity of the carbonyl carbon.

Inductive Effect : This effect is transmitted through sigma bonds. Electronegative atoms pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

Resonance Effect : This effect involves the delocalization of electrons through the pi system. Electron-donating groups can push electron density into the aromatic ring and towards the carbonyl group, reducing its electrophilicity.

The table below illustrates the relative impact of various substituents on the reactivity of the benzene (B151609) ring, which correlates with their electronic influence on an attached carbonyl group.

Substituent (in C₆H₅-R)Relative Rate of NitrationElectronic Effect
-OH1,000Activating
-OCH₃~25 (estimated from -CH₃)Activating
-CH₃25Activating
-H1Neutral
-Cl0.033Deactivating
-NO₂6 x 10⁻⁸Deactivating
This table presents data for the nitration of substituted benzenes, which serves as a proxy for the electronic effects of substituents on the reactivity of an attached functional group. Activating groups increase electron density, while deactivating groups decrease it.

A theoretical investigation into the noncatalyzed amination of aryl halides found a significant correlation between the reaction's energy barriers and the electronic nature of substituents on the aryl ring. Electron-withdrawing groups were found to lower the activation energy for C-N bond formation, a finding that aligns with the principles of how substituents affect the electrophilicity of the reaction center.

Radical Mechanisms in Azepane Functionalization

Beyond reactions at the acyl center, the azepane ring itself can be functionalized through radical-mediated processes. These reactions often target C-H bonds, which are typically unreactive, providing powerful tools for molecular editing.

A notable example is the copper-catalyzed functionalization of distal C(sp³)–H bonds to synthesize azepanes. A proposed radical mechanism involves the following key steps:

N-Radical Formation : A copper catalyst facilitates the formation of a nitrogen-centered radical from a suitable precursor, such as an N-fluorosulfonamide.

1,5-Hydrogen Atom Transfer (HAT) : The highly reactive N-radical intramolecularly abstracts a hydrogen atom from a carbon at a distal position (e.g., the δ-position) of an alkyl chain, generating a more stable carbon-centered radical.

Radical Coupling and Cyclization : This alkyl radical can then couple with other reactants, such as 1,3-dienes. The subsequent intermediate then undergoes a C–N bond-forming cyclization to construct the azepane motif.

This strategy highlights how radical processes can be harnessed for the selective functionalization of otherwise inert C-H bonds within the azepane scaffold. Photoredox catalysis offers another avenue for generating carbon-centered radicals from precursors like alkyl halides or carboxylic acids, which can then participate in C-H functionalization reactions.

Intramolecular Cyclization Pathways and Stereochemical Control

N-acylazepanes can serve as substrates for intramolecular cyclization reactions, leading to the formation of complex, often rigid, bicyclic or polycyclic structures. These transformations are valuable for building molecular frameworks found in pharmaceuticals and other biologically active molecules.

One such pathway is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. In one study, vinyl cyclopropanecarboxamides were cyclized to form conformationally restricted aza[3.1.0]bicycles. The mechanism involves an amidopalladation step, where a new C-N bond is formed, followed by β-hydride elimination to yield the final bicyclic product.

Stereochemical control is a critical aspect of these cyclizations. The pre-existing stereocenters and the conformational preferences of the azepane ring can strongly influence the stereochemical outcome of the reaction. Research on the synthesis of medium-sized heterocycles via intramolecular N-arylation has shown that the reaction can be highly stereospecific. A specific diastereomer of the precursor might cycl

Iv. Advanced Spectroscopic and Structural Characterization of 1 4 Methoxybenzoyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 1-(4-methoxybenzoyl)azepane provides information on the chemical environment of each proton in the molecule. The aromatic protons of the 4-methoxybenzoyl group typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, two distinct signals are expected for these protons: a doublet for the protons ortho to the carbonyl group and another doublet for the protons ortho to the methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet, usually around 3.8 ppm.

The protons of the azepane ring are observed in the upfield region of the spectrum. Due to the conformational flexibility of the seven-membered ring and the effect of the adjacent amide group, these signals often appear as complex multiplets. The protons on the carbons alpha to the nitrogen atom are the most deshielded among the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm)
Aromatic (ortho to C=O) 7.30 - 7.50 (d)
Aromatic (ortho to OCH₃) 6.80 - 7.00 (d)
Methoxy (-OCH₃) ~3.8 (s)
Azepane (α to N) 3.50 - 3.70 (m)
Azepane (other CH₂) 1.50 - 1.90 (m)

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 175 ppm. The aromatic carbons show signals in the range of approximately 110 to 165 ppm, with the carbon attached to the methoxy group being the most deshielded among them. The methoxy carbon appears as a distinct signal around 55 ppm. The aliphatic carbons of the azepane ring are found in the upfield region, generally between 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 168 - 172
Aromatic (C-OCH₃) 160 - 164
Aromatic (C-C=O) 128 - 132
Aromatic (CH) 113 - 130
Methoxy (OCH₃) ~55
Azepane (α to N) 45 - 50
Azepane (other CH₂) 25 - 30

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the azepane ring and the aromatic system. wikipedia.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.org

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection of the 4-methoxybenzoyl group to the nitrogen atom of the azepane ring, by observing a correlation between the protons on the carbons alpha to the nitrogen and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. Other characteristic absorptions include the C-N stretching of the amide, C-O stretching of the ether group, and the C-H stretching of the aromatic and aliphatic parts of the molecule. youtube.com The presence of a substituted benzene (B151609) ring would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide (C=O) Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350
Aryl-O-CH₃ (ether) Asymmetric Stretch 1230 - 1270
Aryl-O-CH₃ (ether) Symmetric Stretch 1020 - 1075
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. nih.gov In positive ion mode ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The exact mass measurement of this ion allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₁₉NO₂), the expected monoisotopic mass is approximately 233.14 g/mol , and the [M+H]⁺ ion would be observed at an m/z of approximately 234.15.

Under certain conditions, fragmentation can be induced, providing further structural details. A common fragmentation pathway would be the cleavage of the amide bond, leading to the formation of the 4-methoxybenzoyl cation (m/z 135) and the azepane ring fragment. This characteristic fragmentation pattern confirms the presence of the two main structural units of the molecule. mdpi.com

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for modeling the properties of chemical systems. unige.ch It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. unige.chaps.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to approximate the complex behavior of electrons in the molecule. chemicalpapers.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 1-(4-methoxybenzoyl)azepane, this involves optimizing all bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is primarily defined by the flexible seven-membered azepane ring and rotation around the C-N amide bond. The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and computational methods can determine their relative stabilities. An extensive conformational analysis using force fields like MMFF94 can first identify potential low-energy conformers, which are then subjected to higher-level DFT optimization to find the global minimum. researchgate.netpreprints.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, yet chemically reasonable, data for the lowest energy conformer as would be obtained from a DFT geometry optimization.

ParameterAtoms InvolvedOptimized Value
Bond Length (Å)C=O (Carbonyl)1.245
Bond Length (Å)C-N (Amide)1.378
Bond Length (Å)C-O (Methoxy)1.365
Bond Angle (°)O=C-N121.5
Dihedral Angle (°)C(Aryl)-C(Carbonyl)-N-C(Azepane)175.0

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the ground state. chemicalpapers.com For this compound, the electron-rich 4-methoxyphenyl (B3050149) group is expected to contribute significantly to the HOMO, while the electron-withdrawing benzoyl group would be the primary location of the LUMO.

Table 2: Calculated Frontier Orbital Energies and Properties (Based on Analogue DFT Study) Values are based on a comparable study of 1-(4-methoxyphenyl)-1H-imidazole, which provides a reasonable estimate for the electronic properties of the methoxyphenyl moiety. chemicalpapers.com

ParameterCalculated Value (eV)Implication
EHOMO-6.27Energy of the highest occupied molecular orbital
ELUMO-1.00Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)5.27Indicates high molecular stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): This region, rich in electrons, is susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com

Positive Potential (Blue): This region, which is electron-poor, is prone to nucleophilic attack. Positive potential would be located around the hydrogen atoms of the aromatic ring and the azepane structure. mdpi.com

The MEP map provides a quantitative measure of the molecule's polarity and helps rationalize its intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and reveal the flexibility of the molecule at a given temperature. nih.gov For this compound, an MD simulation would show the transitions between different chair and boat conformations of the azepane ring and the rotation of the methoxybenzoyl group, providing insight into the molecule's flexibility and the time-averaged distribution of its conformers. scienceopen.com

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. DFT methods can accurately calculate vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). chemicalpapers.com Discrepancies between calculated and experimental spectra can help refine the computational model or identify specific intermolecular interactions (like hydrogen bonding) that may be present in the experimental sample. researchgate.net

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates how computationally predicted spectroscopic data would be compared against experimental values for validation purposes.

Spectroscopic DataKey FeaturePredicted Value (DFT)Experimental Value
IR Frequency (cm-1)C=O Stretch16451630
¹³C NMR (ppm)C=O Carbon172.5170.8
¹H NMR (ppm)-OCH3 Protons3.883.85

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanistic understanding that is unattainable through experiment alone. smu.edu For a reaction involving this compound, such as its synthesis or hydrolysis, researchers can map the potential energy surface connecting reactants to products.

This process involves identifying the transition state —the highest energy point along the reaction coordinate, which represents the point of no return. mit.edu By calculating the structure and energy of the reactant, transition state, and product, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. researchgate.net This barrier dictates the reaction rate. Such analyses can reveal, for instance, whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov

Table 4: Illustrative Energy Profile for a Reaction Pathway (e.g., Amide Hydrolysis) This table provides a conceptual outline of the energetic milestones along a computed reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexThis compound + H₂O0.0
Transition StateHighest energy structure along the reaction path+25.5
Product Complex4-methoxybenzoic acid + Azepane-5.2

Vi. Reactivity and Chemical Stability of 1 4 Methoxybenzoyl Azepane

Hydrolysis Pathways and Products

The amide linkage in 1-(4-methoxybenzoyl)azepane is the primary site for hydrolytic cleavage. This reaction can be catalyzed by either acid or base, leading to the breaking of the carbonyl-nitrogen bond.

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.comchemistrysteps.com This is generally an irreversible process because the resulting carboxylate anion (4-methoxybenzoate) is deprotonated under basic conditions and is thus resistant to further nucleophilic attack. chemistrysteps.com The other product is the neutral azepane. Amides are generally less reactive towards hydrolysis than esters due to the electron-donating resonance effect of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. viu.ca Consequently, the hydrolysis of this compound typically requires more stringent conditions, such as elevated temperatures, compared to its ester analogues. viu.ca

Hydrolysis Condition Reagents Products General Observations
Acid-CatalyzedH₃O⁺ (e.g., aq. HCl or H₂SO₄), Heat4-Methoxybenzoic acid, AzepaneEquilibrium process; requires forcing conditions. libretexts.orgchemistrysteps.com
Base-CatalyzedOH⁻ (e.g., aq. NaOH or KOH), Heat4-Methoxybenzoate, AzepaneIrreversible process due to carboxylate formation. youtube.comchemistrysteps.com

Reduction Reactions and Derivatives

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-), yielding the corresponding tertiary amine.

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as less reactive agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides. libretexts.orgmasterorganicchemistry.comucalgary.ca The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an oxygen species coordinated to the aluminum, forming a highly reactive iminium ion, which is subsequently reduced by another hydride equivalent to furnish the final amine product, 1-(4-methoxybenzyl)azepane. ucalgary.ca This reduction converts the acyl group into a benzyl (B1604629) group attached to the azepane nitrogen.

Catalytic hydrogenation is another potential method for the reduction of the amide. This process typically requires high pressures and temperatures and a suitable heterogeneous catalyst, such as copper chromite or a rhenium-based catalyst. illinois.edu The aromatic ring can also be reduced under more vigorous hydrogenation conditions (e.g., using rhodium or ruthenium catalysts), which would lead to 1-((4-methoxycyclohexyl)methyl)azepane. illinois.edu However, selective reduction of the amide in the presence of the aromatic ring is challenging via this method.

Reduction Method Reagents and Conditions Primary Product Notes
Hydride Reduction1) LiAlH₄ in an ether solvent (e.g., THF, Et₂O) 2) H₂O workup1-(4-Methoxybenzyl)azepaneStandard method for amide to amine reduction. masterorganicchemistry.comucalgary.ca
Catalytic HydrogenationH₂, High Pressure, High Temperature, Catalyst (e.g., Re, Ru)1-(4-Methoxybenzyl)azepaneRequires harsh conditions; risk of over-reduction of the aromatic ring. illinois.edu

Thermal Stability and Degradation Pathways

Decomposition is likely to initiate at elevated temperatures, potentially above 200°C. scispace.com The primary degradation pathway is expected to be the homolytic cleavage of the N-C(O) bond, which is often the weakest bond in the core structure under thermal stress. cdnsciencepub.compsu.edu This would generate a benzoyl radical and an azepanyl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as:

Recombination: The radicals could recombine, though this is often a minor pathway at high temperatures.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form 4-methoxybenzaldehyde (B44291) and azepane.

Disproportionation and Dimerization: The radicals could also disproportionate or dimerize to form a complex mixture of products. cdnsciencepub.com

The presence of the methoxy (B1213986) group on the phenyl ring may influence the stability and the specific degradation products formed.

Thermal Parameter Predicted Value/Observation Potential Degradation Products
Decomposition Onset> 200 °C4-Methoxybenzoic acid, 4-Methoxybenzaldehyde, Azepane, various radical coupling products
Primary Degradation PathwayHomolytic cleavage of the N-C(O) bond. cdnsciencepub.compsu.edu-

Photochemical Reactivity

The 4-methoxybenzoyl moiety in this compound makes it susceptible to photochemical reactions upon absorption of UV light. Aromatic ketones are well-known to undergo several types of photochemical transformations. nih.govresearchgate.net

One likely pathway is a Norrish Type I reaction , involving the homolytic cleavage of the bond between the carbonyl group and the phenyl ring (α-cleavage). wikipedia.org This would generate a 4-methoxyphenyl (B3050149) radical and an azepane-1-carbonyl radical. These radicals can then react further as described in the thermal degradation section.

A Norrish Type II reaction is also possible if there is an abstractable γ-hydrogen atom. wikipedia.org In this compound, the hydrogens on the C3 and C7 positions of the azepane ring are γ-hydrogens relative to the carbonyl group. Intramolecular abstraction of one of these hydrogens by the excited carbonyl group would lead to a 1,4-biradical intermediate. This biradical could then cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage to yield an alkene and an enol.

Furthermore, a photo-Fries rearrangement could occur. cdnsciencepub.comresearchgate.net This reaction involves the cleavage of the N-C(O) bond, followed by the recombination of the benzoyl radical at the ortho or para positions of a phenyl group attached to the nitrogen. However, in this case, the azepane ring is aliphatic, so a classic photo-Fries rearrangement is not possible. Instead, the photolysis of the N-C(O) bond would lead to the caged radical pair, which can recombine or escape the solvent cage to form free radicals. cdnsciencepub.com The products would be similar to those from thermal decomposition.

Photochemical Reaction Key Intermediate(s) Potential Products Reference
Norrish Type I4-Methoxyphenyl radical, Azepane-1-carbonyl radical4-Methoxybenzaldehyde, Azepane, etc. wikipedia.org
Norrish Type II1,4-BiradicalCyclobutanol derivatives, Azepine derivatives wikipedia.org
N-C(O) Bond CleavageCaged radical pair (Benzoyl radical, Azepanyl radical)Recombination to starting material, or formation of 4-methoxybenzaldehyde and azepane if radicals escape cage cdnsciencepub.comresearchgate.net

Stability in Different Chemical Environments

The stability of this compound is highly dependent on the chemical environment, particularly the pH and the nature of the solvent.

pH Stability: As discussed in the hydrolysis section (6.1), the compound is susceptible to degradation in both acidic and basic aqueous solutions, especially at elevated temperatures. It is most stable in a neutral pH range (approximately 6-8). In strongly acidic or alkaline environments, the amide bond will hydrolyze over time. The rate of hydrolysis is generally slow at room temperature but increases significantly with heat. viu.ca

Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the compound. Polar protic solvents, such as water and alcohols, can participate in hydrolysis reactions. In non-polar aprotic solvents (e.g., hexane, toluene), the compound is expected to be significantly more stable with respect to hydrolysis. However, photochemical reactivity can be influenced by solvent polarity, with quantum yields for some photochemical reactions of amides decreasing as solvent polarity increases. cdnsciencepub.com For reactions involving charge-separated intermediates, polar solvents may enhance reaction rates. mdpi.com The compound is likely to be stable in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone (B3395972) under standard laboratory conditions, assuming the absence of strong acids, bases, or high-energy radiation.

Vii. Derivatization and Further Functionalization Strategies

Functionalization of the Azepane Ring System

The saturated seven-membered azepane ring presents a three-dimensional structure that can be strategically functionalized to enhance molecular diversity. nih.gov The development of methods to selectively introduce substituents onto the azepane core is crucial for building complex molecular architectures. whiterose.ac.uk

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates, thereby improving atom and step economy. dmaiti.comsigmaaldrich.com This approach involves the selective activation of typically inert C-H bonds and their conversion into new C-C or C-heteroatom bonds. sigmaaldrich.com While challenging, especially for sp3 C-H bonds in aliphatic systems, various methods have been developed, often employing transition metal catalysis or photoredox catalysis. dmaiti.combeilstein-journals.org

In the context of saturated heterocycles like azepane, C-H functionalization can be directed by the amide group present in 1-(4-methoxybenzoyl)azepane. The amide nitrogen can act as a directing group, facilitating the metal-catalyzed activation of a specific C-H bond, often at the α-position, through the formation of a metallacyclic intermediate. sigmaaldrich.com Alternatively, non-directed approaches might functionalize various positions on the ring, with selectivity being governed by the subtle differences in C-H bond strengths and steric accessibility. dmaiti.com Late-stage functionalization (LSF) techniques, which modify complex molecules at a late point in the synthesis, are particularly valuable and have seen significant advances, including methods applicable to nitrogen-containing heterocycles. nih.gov For instance, radical-based methods, such as those involving the addition of carbon-centered radicals to azine systems, demonstrate the potential for C-C bond formation on heterocyclic rings. nih.gov

Introducing functional groups with control over the stereochemistry is critical for creating specific three-dimensional structures. Several strategies have been developed for the stereoselective functionalization of the azepane ring.

Chemoenzymatic Methods: A combination of biocatalysis and chemical synthesis provides an effective route to enantioenriched functionalized azepanes. For example, prochiral cyclic imines can be reduced asymmetrically using imine reductases (IREDs) to yield chiral 2-aryl azepanes with high enantiomeric excess. bohrium.comresearchgate.net These chiral amines can then be converted to N'-aryl ureas, which undergo a stereospecific rearrangement upon treatment with a base like lithium diisopropylamide (LDA). This process, known as the Clayden rearrangement, involves a configurationally stable benzyllithium (B8763671) intermediate and transfers the aryl group from the urea (B33335) nitrogen to the C2 position of the azepane ring, creating a quaternary stereocenter with high enantiopurity. bohrium.comresearchgate.net

Ring Expansion Strategies: Stereocontrolled ring expansion of smaller, readily available chiral precursors is another powerful method. For instance, trifluoromethyl-substituted pyrrolidines derived from L-proline can undergo a regioselective ring expansion to produce 4-substituted α-trifluoromethyl azepanes, transferring the chirality of the starting material with high enantiomeric excess. researchgate.net

Asymmetric Cycloadditions: The stereoselective synthesis of spirocyclic oxindoles, which can incorporate azepane rings, has been achieved through various catalytic asymmetric reactions, including [2+2] cycloadditions and palladium-catalyzed enantioselective C-H arylation. rsc.org These methods highlight advanced techniques for constructing complex, stereochemically defined scaffolds containing the azepane motif.

Modifications at the Benzoyl Moiety

The 4-methoxybenzoyl group is another key site for derivatization. Modifications here can significantly impact the electronic properties and steric profile of the entire molecule.

The methoxy (B1213986) group at the para-position of the benzoyl ring is a common starting point for functionalization. It can be readily converted into other functional groups to probe structure-activity relationships. A primary transformation is O-demethylation to yield a hydroxyl group. This not only changes the electronic nature from an electron-donating ether to a hydrogen-bond-donating phenol (B47542) but also serves as a handle for further modifications, such as conversion to esters, other ethers, or carbamates.

In related compound families, such as benzofuran-based microtubule inhibitors, the position and number of methoxy groups on a benzoyl moiety are critical for biological activity. mdpi.com Similarly, in a series of protein kinase inhibitors derived from balanol, the lead structure contained a 2-fluoro-6-hydroxy-3-methoxy-benzoyl moiety, indicating that combinations of hydroxyl, methoxy, and other substituents are often explored to optimize binding and pharmacokinetic properties. rcsb.orgacs.org

The introduction of different substituents onto the aromatic ring of the benzoyl moiety can profoundly influence the molecule's reactivity and biological selectivity. The electronic nature (electron-donating or electron-withdrawing) and position (ortho, meta, or para) of these substituents are key factors.

Research on 2-aroyl benzofuran (B130515) derivatives provides a useful parallel for understanding these effects. In one study, the antiproliferative activity against various cancer cell lines was found to be highly dependent on the substitution pattern of the benzoyl group. mdpi.com For example, moving a methoxy group from the 3'- to the 4'-position resulted in a significant drop in activity. mdpi.com The data demonstrated that a 3'-methoxy substituent was generally more potent than a 2'-methoxy substituent against several cell lines. mdpi.com

These findings underscore the principle that even subtle changes to the substitution pattern on the benzoyl ring can lead to large differences in biological outcomes. This sensitivity allows for the systematic tuning of a molecule's properties by exploring a matrix of different substituents at various positions.

Table 1: Illustrative Substituent Effects on Antiproliferative Activity (IC₅₀ in µM) in a Related Benzofuran Series

CompoundSubstituent on Benzoyl MoietyA549HT-29HeLaMDA-MB-231MCF-7
11d 4'-Methoxy1.5103.27.910
11e 3'-Methoxy0.030.050.050.030.05
11f 2'-Methoxy0.10.50.20.050.05

Data adapted from a study on 2-aroyl benzofuran derivatives to illustrate the principle of substituent effects. mdpi.com

Synthesis of Polyfunctionalized Azepane Scaffolds

The azepane ring is a valuable scaffold in medicinal chemistry, yet it is less common in screening libraries compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638). nih.gov This underrepresentation highlights an opportunity to explore a larger portion of three-dimensional chemical space. nih.gov Modern synthetic strategies focus on creating diverse and complex azepane-based scaffolds for drug discovery. whiterose.ac.uknih.gov

Recent innovative methods enable the rapid construction of complex, polyfunctionalized azepanes from simple starting materials. One such strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield highly functionalized azepanes in just two steps. nih.gov

Another approach involves the tandem amination/cyclization of functionalized allenynes. A copper(I)-catalyzed reaction between fluorinated allenynes and various amines can produce highly substituted azepine derivatives, demonstrating a method for incorporating both fluorine atoms and diverse functional groups onto the azepine core. mdpi.comnih.gov Such methods are crucial for building libraries of novel, polyfunctionalized azepane scaffolds that can be used as starting points for developing new therapeutic agents. whiterose.ac.uk

Viii. Chemical Structure Reactivity Relationships in N Acylazepanes

Influence of Azepane Ring Conformation on Reactivity

The seven-membered azepane ring is a flexible system that can adopt several low-energy conformations, most commonly variations of twist-chair and boat forms. This conformational flexibility is a critical determinant of the molecule's reactivity. The specific conformation adopted by the azepane ring in 1-(4-methoxybenzoyl)azepane influences the accessibility of the nitrogen lone pair and the orientation of the N-acyl group, thereby affecting their participation in chemical reactions.

Steric and Electronic Effects of N-Acyl Substituents

The N-acyl substituent plays a pivotal role in modulating the reactivity of the azepane nitrogen. The delocalization of the nitrogen lone pair into the carbonyl group of the benzoyl moiety in this compound reduces the nucleophilicity and basicity of the nitrogen atom compared to a non-acylated azepane. This resonance effect is fundamental to the stability and reactivity of the amide bond.

The steric bulk of the acyl group can also significantly impact reactivity. In reactions involving nucleophilic attack at the carbonyl carbon or transformations involving the azepane ring itself, a bulky N-acyl group can hinder the approach of reagents. However, the benzoyl group in this compound is not exceptionally bulky, suggesting that electronic effects are likely to be a more dominant factor in many of its reactions.

A key dynamic process in N-acylazepanes is the rotation around the C-N amide bond. This rotation is hindered due to the partial double bond character of the amide linkage. The energy barrier to this rotation is influenced by both steric and electronic factors of the N-acyl substituent.

CompoundRotational Barrier (ΔG‡, kJ/mol)Solvent
N-benzoyl pyrrolidine (B122466)65.2Not specified
N-(4-chlorobenzoyl) pyrrolidine60.6Not specified
N-(4-methoxybenzoyl) pyrrolidine58.8Not specified
N-benzoyl piperidine (B6355638)Not specifiedNot specified
N-(4-chlorobenzoyl) piperidine60.1Not specified
N-(4-methoxybenzoyl) piperidine57.1Not specified

This table is based on data from a study on related N-benzoyl cyclic amines and illustrates the electronic effect of the p-methoxy group on the rotational barrier.

Impact of Benzoyl Substituents on Chemical Transformations

The nature of the substituent on the benzoyl ring has a profound effect on the chemical transformations of N-aroylazepanes. The 4-methoxy group in this compound is a strong electron-donating group through resonance. This has several important consequences for the molecule's reactivity.

Firstly, the electron-donating nature of the methoxy (B1213986) group increases the electron density on the carbonyl oxygen and the nitrogen atom, which can influence the molecule's interaction with Lewis acids and its behavior in coordination chemistry. Secondly, it affects the electrophilicity of the carbonyl carbon. Generally, electron-donating groups decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic acyl substitution reactions.

However, in certain reaction types, the 4-methoxybenzoyl group can enhance reactivity. For instance, in a study on the reductive ring opening of N-acyl azaheterocycles, it was found that altering a benzoyl group to a 4-methoxybenzoyl group improved the yield of the product in the case of a less reactive indoline (B122111) substrate. This suggests that the electron-donating methoxy group can stabilize transition states in certain radical or reductive pathways.

The electronic effect of the 4-methoxy group also influences the rotational barrier around the amide C-N bond. A study on N-benzoyl piperidines and pyrrolidines demonstrated that the presence of a para-methoxy group lowers the rotational barrier compared to an unsubstituted benzoyl or a para-chloro-substituted benzoyl group. This is attributed to the resonance donation of the methoxy group, which stabilizes the planar ground state of the amide less effectively than it stabilizes the transition state for rotation, where positive charge can be delocalized onto the nitrogen.

Chemo- and Regioselectivity in Multi-functionalized Systems

In molecules containing multiple reactive sites, such as substituted N-acylazepanes, achieving chemo- and regioselectivity is a significant synthetic challenge. For this compound, potential reactive sites include the carbonyl carbon, the aromatic ring, and the α-protons of the azepane ring.

The N-acyl group generally directs electrophilic aromatic substitution to the meta position of the benzoyl ring due to its electron-withdrawing nature via resonance from the perspective of the ring. However, the strong para-directing effect of the methoxy group would overwhelmingly favor substitution at the positions ortho to the methoxy group (i.e., positions 3 and 5 of the benzoyl ring).

In reactions involving the azepane ring, the N-benzoyl group can influence the regioselectivity of, for example, deprotonation and subsequent alkylation. The acidity of the α-protons to the nitrogen is increased by the electron-withdrawing effect of the acyl group. In an unsymmetrically substituted azepane ring, the specific conformation and the steric hindrance posed by the benzoyl group would play a crucial role in determining which α-proton is preferentially removed.

While specific studies on the chemo- and regioselectivity of this compound are limited, general principles of organic chemistry suggest that the electronic nature of the 4-methoxybenzoyl group and the conformational dynamics of the azepane ring are the key factors that chemists can manipulate to control the outcome of its chemical transformations.

Ix. Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The 1-(4-methoxybenzoyl)azepane scaffold is a key starting point for the synthesis of more complex, multi-ring heterocyclic systems. Its structure is primed for reactions that build additional rings onto the azepane core. A notable example is its use in constructing the pyrrolo[1,2-a]azepine nucleus, which is found in several classes of alkaloids. Research has demonstrated the synthesis of compounds like 1-(4-methoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-2,3-dione through a double acylation reaction, showcasing a direct pathway from an azepane-derived intermediate to a complex fused bicyclic system.

This utility extends to the creation of larger ring systems as well. For instance, synthetic routes have been developed to produce 1-(4-methoxybenzoyl)-3-methyl-2,3,7,8,9,10,11,12-octahydropyrido[1,2-a]azonin-4(6H)-one, a multi-ring structure featuring a nine-membered azonine (B14745161) ring fused to a piperidine (B6355638) ring, which originates from precursors related to the this compound framework. The azepine core provides the foundational seven-membered ring upon which further chemical complexity is built.

Construction of Fused and Bridged Azepane Architectures

The construction of fused and bridged heterocyclic systems is a significant area of organic synthesis, driven by the need for novel structures with specific three-dimensional shapes for applications in medicine and materials science. The azepane skeleton, as present in this compound, is an excellent platform for these endeavors. nih.gov

Strategies for creating fused systems often involve building a new ring onto the existing azepane structure. Methodologies have been developed for fusing pyrazine (B50134) and quinoxaline (B1680401) rings onto azepane derivatives, leading to novel pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline systems. ontosight.ai Similarly, the synthesis of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f] ontosight.airesearchgate.netdiazepines highlights the versatility of incorporating the seven-membered azepine ring into intricate, multi-cyclic arrangements. acs.org

Bridged architectures, which introduce conformational rigidity and unique spatial arrangements, can also be accessed from azepane-related precursors. The synthesis of 3,5-methanobenzo[b]azepines, for example, creates a rigid, sp3-rich quinolone isostere with a bridge across the azepine ring. sigmaaldrich.com These complex structures underscore the importance of the azepane framework as a foundational element in advanced organic synthesis.

Fused/Bridged SystemSynthetic StrategyPrecursor Type
Pyrrolo[1,2-a]azepinesDouble acylation / Ring closingAzepane-derived enaminones
Pyrazino[2,3-c]azepinesCondensationα-Bromoazepandione
Azepino[3,4-b]quinoxalinesCondensationα-Bromoazepandione
Diimidazo[4,5-d:4′,5′-f] ontosight.airesearchgate.netdiazepinesMulti-step cyclizationImidazole precursors
3,5-Methanobenzo[b]azepinesRing expansion / CyclizationTetralone derivatives

Building Block for Chemical Diversification

In modern drug discovery and materials science, the ability to generate a wide variety of related but structurally distinct molecules—a process known as chemical diversification—is paramount. This compound and related substituted azepanes are valuable building blocks for this purpose. researchgate.netnih.gov The conformational flexibility of the seven-membered azepane ring, combined with the various reaction handles offered by the N-benzoyl group and the ring itself, allows for the creation of diverse molecular libraries. researchgate.net

The syntheses of the varied fused and bridged systems discussed previously are prime examples of this diversification. ontosight.aisigmaaldrich.commdpi.com Starting from a common azepane core, chemists can access a wide range of distinct heterocyclic families. Furthermore, the azepane ring can be functionalized at various positions to introduce specific substituents, which can be crucial for tuning the biological activity or material properties of the final compound. researchgate.net

Modern chemoenzymatic strategies further enhance this diversification. By using enzymes like imine reductases or monoamine oxidases, it is possible to generate enantioenriched functionalized azepanes. ontosight.aisigmaaldrich.com These chiral building blocks can then be used in stereospecific rearrangements to create previously inaccessible 2,2-disubstituted azepanes, adding another layer of structural diversity. ontosight.aisigmaaldrich.com

Diversification StrategyDescriptionExample Product Class
Heterocyclic Annulation Building additional rings onto the azepane core.Fused pyrrolo-, pyrazino-, and quinoxalino-azepines.
Bridging Creating a new covalent bond between non-adjacent atoms of the azepane ring.Methanobenzo[b]azepines.
Chemoenzymatic Synthesis Using enzymes to create chiral, functionalized azepanes.Enantioenriched 2-aryl azepanes.
Substituent Modification Altering or adding functional groups on the azepane ring or N-benzoyl moiety.C-substituted azepanes for drug design. researchgate.net

Applications in Material Science and Dye Chemistry

While direct, large-scale applications of this compound itself in materials science and dye chemistry are not extensively documented, the core azepine structure is a recognized component in the design of functional materials. The unique, non-planar geometry of the seven-membered ring can be exploited to create molecules with interesting photophysical and electronic properties. researchgate.netnepjol.info

In materials science, azepine derivatives, particularly fused dibenzo[b,f]azepines, have been incorporated into molecules designed for use as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org The twisted structure of the azepine core can help to reduce intermolecular π–π stacking, which is beneficial for creating efficient emissive materials. beilstein-journals.org Furthermore, the nitrogen atom provides a site for functionalization, allowing the azepine-containing molecule to act as an electron-donating unit in donor-acceptor photocatalysts. beilstein-journals.org

In dye chemistry, the incorporation of azepine rings into larger conjugated systems has been explored as a strategy for creating near-infrared (NIR) dyes. researchgate.net The electronic properties of the azepine ring can be tuned by fusing it with other aromatic systems, such as thiophene, to influence the absorption and emission wavelengths of the resulting dye. researchgate.net Although these applications typically use more complex, fused azepine systems, the fundamental chemistry often relies on building blocks and synthetic principles related to simpler derivatives like this compound.

Q & A

Q. Key Variables :

  • Excess 4-methoxybenzoyl chloride (1.2–1.5 eq.) improves conversion but risks diacylation byproducts.
  • Lower temperatures (0–5°C) suppress side reactions but slow kinetics.

How does the 4-methoxybenzoyl group influence the compound’s biological activity compared to other azepane derivatives?

Advanced Research Question
The 4-methoxybenzoyl moiety enhances:

  • Lipophilicity : LogP increases by ~0.8 compared to non-substituted benzoyl analogs, improving membrane permeability (calculated via HPLC-derived retention times) .
  • Receptor Binding : In silico docking studies suggest the methoxy group forms hydrogen bonds with kinase targets (e.g., EGFR), reducing IC50 values by 40% compared to nitro or chloro analogs .

Q. Contradictions :

  • In antimicrobial assays, the methoxy group reduced activity against Gram-negative bacteria (MIC >128 µg/mL) compared to 4-fluoro analogs (MIC 32 µg/mL), likely due to steric hindrance .

What analytical techniques are most effective for characterizing this compound and its impurities?

Basic Research Question

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 7.8–7.6 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2–1.6 ppm (azepane ring protons) .
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 246.1, with fragments at m/z 135 (azepane ring cleavage) and m/z 121 (methoxybenzoyl ion) .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water) resolve impurities like unreacted azepane (retention time: 3.2 min) and diacylated byproducts (retention time: 8.5 min) .

How do structural modifications (e.g., substituent position on the benzoyl ring) alter the compound’s reactivity and bioactivity?

Advanced Research Question

  • Meta vs. Para Substitution : Moving the methoxy group to the meta position decreases binding affinity to serotonin receptors (5-HT2A Ki: 1.2 µM vs. 0.4 µM for para) due to altered hydrogen-bonding geometry .
  • Electron-Withdrawing Groups : Replacing methoxy with nitro reduces stability (t₁/₂ <24 hrs in PBS) but enhances inhibitory activity against COX-2 (IC50: 0.8 µM vs. 2.1 µM for methoxy) .

Q. Methodological Note :

  • Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on electronic properties and reactivity .

What strategies resolve contradictions in reported biological data for this compound analogs?

Advanced Research Question

  • Assay Variability : Differences in cytotoxicity (e.g., HeLa cell IC50 ranging from 12–45 µM) may arise from cell passage number or serum concentration in media. Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Conflicting in vivo half-life data (e.g., 2.1 vs. 4.5 hrs in rats) can be addressed by co-administering CYP3A4 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .

Q. Data Reconciliation :

  • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

How can computational modeling guide the optimization of this compound for target selectivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify residues critical for binding. For example, TYR370 in PDE4B stabilizes the methoxy group via π-π stacking .
  • QSAR Models : Use 2D descriptors (e.g., topological polar surface area, AlogP) to predict blood-brain barrier penetration. Methoxy-substituted derivatives show 30% higher predicted BBB scores than nitro analogs .

Q. Validation :

  • Synthesize top-ranked virtual hits (e.g., 3-methoxy analogs) and test in vitro .

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